molecular formula C14H14O4 B11866925 Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11866925
M. Wt: 246.26 g/mol
InChI Key: DOWFRTXCHGPDKZ-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromene ring structure, which is a fused benzene and α-pyrone ring system.

Biological Activity

Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the coumarin class, characterized by a chromene ring structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The synthesis of this compound typically involves the Knoevenagel condensation reaction, which forms the basis for its chemical reactivity and biological applications.

Molecular Structure

PropertyValue
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name Ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate
InChI Key DOWFRTXCHGPDKZ-UHFFFAOYSA-N

The compound's structure includes two methyl groups at positions 5 and 7 of the chromene ring, which may influence its biological activity compared to other coumarins.

Antimicrobial Properties

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study, derivatives of coumarins showed high antimicrobial activity against Staphylococcus pneumoniae, with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis.

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Coumarins are known to scavenge free radicals, thereby reducing oxidative stress. The specific mechanisms include the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have indicated that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cell lines by inhibiting cell cycle progression and promoting apoptotic pathways .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as an enzyme inhibitor, blocking pathways that contribute to disease processes such as cancer and inflammation.

Study on Antiviral Activity

A recent study focused on the antiviral activity of coumarin derivatives, including this compound. While some derivatives exhibited weak inhibitory effects against HIV strains, others demonstrated significant antiviral activity with low EC50 values, highlighting the importance of structural modifications in enhancing biological efficacy .

Study on Anticancer Efficacy

In another case study, researchers evaluated the anticancer effects of various coumarin derivatives on human glioblastoma cells. The study found that certain modifications to the coumarin structure led to improved cytotoxicity compared to standard treatments like doxorubicin. This underscores the potential for this compound as a lead compound for further drug development .

Comparison with Related Compounds

This compound can be compared with other similar compounds in terms of their biological activities:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
Ethyl coumarin-3-carboxylateModerateLowLacks methyl substitutions
Ethyl 7-(diethylamino)-2-oxo-2H-chromeneHighModerateContains diethylamino group
7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl esterLowHighHydroxy group enhances solubility

This table illustrates how structural variations influence the biological activity of coumarins.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C14H14O4/c1-4-17-13(15)11-7-10-9(3)5-8(2)6-12(10)18-14(11)16/h5-7H,4H2,1-3H3

InChI Key

DOWFRTXCHGPDKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)C)C

Origin of Product

United States

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